N-[(2,5-dibromophenyl)methyl]but-2-ynamide
Description
N-[(2,5-dibromophenyl)methyl]but-2-ynamide is an organic compound characterized by the presence of a but-2-ynamide group attached to a 2,5-dibromophenyl moiety
Properties
IUPAC Name |
N-[(2,5-dibromophenyl)methyl]but-2-ynamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO/c1-2-3-11(15)14-7-8-6-9(12)4-5-10(8)13/h4-6H,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOBODFTYCCIAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=C(C=CC(=C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dibromophenyl)methyl]but-2-ynamide typically involves the reaction of 2,5-dibromobenzyl bromide with but-2-ynamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dibromophenyl)methyl]but-2-ynamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.
Addition Reactions: The triple bond in the but-2-ynamide group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution reactions.
Addition: Electrophiles like halogens or hydrogen halides can add across the triple bond.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
Substitution: Products include azido or thiol-substituted derivatives.
Addition: Products include dihalides or halogenated derivatives.
Oxidation/Reduction: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
N-[(2,5-dibromophenyl)methyl]but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2,5-dibromophenyl)methyl]but-2-ynamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dibromophenyl)benzamide: Similar structure but with a benzamide group instead of a but-2-ynamide group.
2,5-dibromo-1,4-phenylenediamine: Contains the same dibromophenyl moiety but with different functional groups.
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